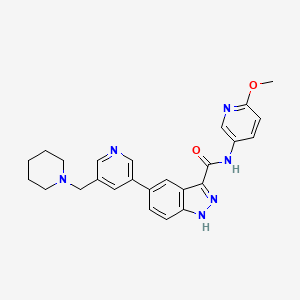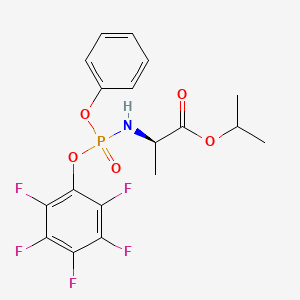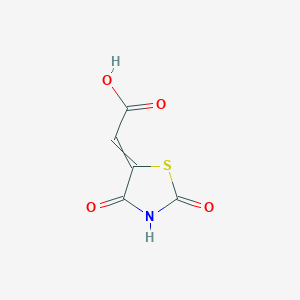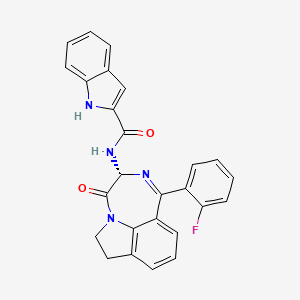
Ruzinurad
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1) . URAT1 is a major urate reabsorption transporter in the kidney . It plays a crucial role in maintaining the balance of uric acid in the body by regulating its reabsorption in the kidneys .
Mode of Action
This compound works by inhibiting the action of URAT1 . By blocking this transporter, this compound prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine . This results in a decrease in the serum uric acid (sUA) levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, this compound disrupts this pathway, leading to increased uric acid excretion and decreased sUA levels .
Pharmacokinetics
It is known that this compound is administered orally
Result of Action
The primary result of this compound’s action is a significant reduction in sUA levels . In clinical studies, this compound has shown a robust sUA lowering effect in patients with hyperuricemia . This can help in the management of conditions like gout and hyperuricemia, where elevated sUA levels are a major concern .
Action Environment
It is worth noting that the effectiveness of this compound can be influenced by factors such as the patient’s kidney function, as urat1 is a major urate reabsorption transporter in the kidney .
Biochemische Analyse
Biochemical Properties
Ruzinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . By blocking URAT1, this compound reduces the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and a subsequent decrease in serum uric acid levels . This interaction is highly specific, as this compound binds to the active site of URAT1, preventing the transporter from functioning properly .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In renal cells, this compound inhibits the reabsorption of uric acid, leading to increased uric acid excretion . This effect is particularly beneficial in patients with hyperuricemia and gout, as it helps to lower serum uric acid levels and reduce the risk of gout flares . Additionally, this compound has been observed to influence cell signaling pathways related to uric acid metabolism, further enhancing its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of uric acid transporter 1 (URAT1) . By occupying this site, this compound prevents URAT1 from reabsorbing uric acid from the renal tubules, leading to increased uric acid excretion . This inhibition is highly specific and potent, making this compound an effective agent in reducing serum uric acid levels . Additionally, this compound may also influence gene expression related to uric acid metabolism, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies have demonstrated that this compound continues to effectively lower serum uric acid levels without significant loss of potency . Additionally, in vitro and in vivo studies have shown that this compound has sustained effects on cellular function, particularly in reducing uric acid reabsorption in renal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are effective in reducing serum uric acid levels, while higher doses result in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, including renal toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to uric acid metabolism. By inhibiting uric acid transporter 1 (URAT1), this compound reduces the reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This effect is mediated by the interaction of this compound with URAT1, which is a key enzyme in the uric acid reabsorption pathway . Additionally, this compound may influence other metabolic pathways related to uric acid synthesis and degradation, further contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In renal cells, this compound is taken up by transporters that facilitate its accumulation in the renal tubules, where it exerts its inhibitory effects on uric acid transporter 1 (URAT1) . This targeted distribution ensures that this compound effectively reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion .
Subcellular Localization
The subcellular localization of this compound is primarily in the renal tubules, where it interacts with uric acid transporter 1 (URAT1) . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the renal tubules . By localizing to this specific compartment, this compound effectively inhibits URAT1 and reduces uric acid reabsorption, leading to increased uric acid excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruzinurad involves several steps, starting with the preparation of the key intermediate, 6-bromoquinoline-4-thiol. This intermediate is then reacted with cyclobutanecarboxylic acid under specific conditions to form the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ruzinurad undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ruzinurad hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizin: Klinisch wird this compound auf sein Potenzial zur Behandlung von Hyperurikämie und Gicht untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Urat-Transporter 1 (URAT1) in den Nieren hemmt . URAT1 ist für die Rückresorption von Harnsäure aus dem Urin zurück ins Blut verantwortlich . Durch die Blockierung von URAT1 reduziert this compound die Rückresorption von Harnsäure, was zu einer erhöhten Ausscheidung von Harnsäure im Urin und einer anschließenden Abnahme des Serum-Harnsäure-Spiegels führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lesinurad: Ein weiterer URAT1-Inhibitor, der zur Behandlung von Hyperurikämie und Gicht eingesetzt wird.
Febuxostat: Ein Xanthinoxidase-Inhibitor, der die Produktion von Harnsäure reduziert.
Einzigartigkeit von Ruzinurad
This compound zeichnet sich durch seine hohe Selektivität und Potenz als URAT1-Inhibitor aus . Im Gegensatz zu anderen Urat-senkenden Therapien zielt this compound speziell auf den Urat-Transporter ab, wodurch es sehr effektiv bei der Senkung des Serum-Harnsäure-Spiegels ist, mit möglicherweise weniger Nebenwirkungen .
Eigenschaften
IUPAC Name |
1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWIYLNOBYNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638327-48-6 | |
| Record name | Ruzinurad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUZINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)





